3-(2-Nitrophenoxy)piperidine
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Overview
Description
3-(2-Nitrophenoxy)piperidine is an organic compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring substituted with a 2-nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Nitrophenoxy)piperidine typically involves the nucleophilic substitution reaction of piperidine with 2-nitrophenol. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to deprotonate the phenol, making it a better nucleophile. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide or dimethyl sulfoxide to facilitate the nucleophilic attack on the piperidine ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Nitrophenoxy)piperidine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitrophenoxy group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, iron powder in hydrochloric acid.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Reduction: 3-(2-Aminophenoxy)piperidine.
Oxidation: Piperidinone derivatives.
Substitution: Various substituted phenoxy piperidines depending on the nucleophile used.
Scientific Research Applications
3-(2-Nitrophenoxy)piperidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders due to the piperidine ring’s bioactivity.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(2-Nitrophenoxy)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, if the compound is used as a precursor for a drug targeting neurological disorders, it may modulate neurotransmitter receptors or inhibit specific enzymes involved in neurotransmitter metabolism.
Comparison with Similar Compounds
3-(4-Nitrophenoxy)piperidine: Similar structure but with the nitro group in the para position.
3-(2-Aminophenoxy)piperidine: The nitro group is reduced to an amino group.
3-(2-Chlorophenoxy)piperidine: The nitro group is replaced by a chlorine atom.
Uniqueness: 3-(2-Nitrophenoxy)piperidine is unique due to the specific positioning of the nitro group, which can influence its reactivity and biological activity. The ortho position of the nitro group can lead to different steric and electronic effects compared to its para or meta counterparts, making it a valuable compound for specific synthetic and medicinal applications.
Properties
IUPAC Name |
3-(2-nitrophenoxy)piperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-13(15)10-5-1-2-6-11(10)16-9-4-3-7-12-8-9/h1-2,5-6,9,12H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOUXOOGUDTNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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